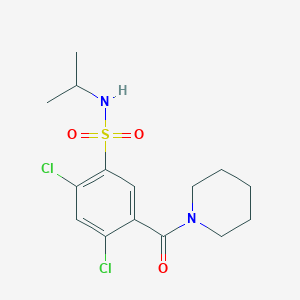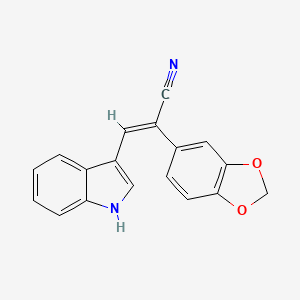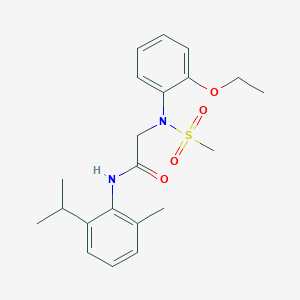![molecular formula C15H22N2O4S B4763950 N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide](/img/structure/B4763950.png)
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide
Übersicht
Beschreibung
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide, also known as NPS-2143, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in 2001 by researchers at the Japanese pharmaceutical company, Ono Pharmaceutical Co., Ltd. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide involves its selective inhibition of the CaSR. The CaSR is a transmembrane receptor that is expressed in various tissues throughout the body, including the parathyroid gland, kidneys, and bones. It plays a key role in regulating calcium homeostasis by sensing changes in extracellular calcium levels and modulating the activity of various signaling pathways.
This compound binds to a specific site on the CaSR, known as the allosteric site, which modulates the activity of the receptor. By inhibiting the activity of the CaSR, this compound can reduce calcium uptake in the kidneys, which can help to lower serum calcium levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the CaSR. By modulating the activity of the CaSR, this compound can affect various physiological processes, including calcium homeostasis, bone metabolism, and renal function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide as a research tool is its selectivity for the CaSR. This allows researchers to selectively modulate the activity of the receptor without affecting other signaling pathways. In addition, this compound has been shown to be relatively stable and easy to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide. One area of interest is the development of more potent and selective CaSR inhibitors, which could be used to study the role of the CaSR in various physiological processes. Another area of interest is the exploration of the therapeutic potential of this compound in other areas, such as cancer and neurological disorders.
Overall, this compound is a promising compound that has the potential to advance our understanding of calcium signaling pathways and to serve as a therapeutic agent in the treatment of hypercalcemia and other conditions. Further research is needed to fully explore its potential applications and limitations.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-morpholinylcarbonyl)propyl]-N-phenylmethanesulfonamide has been studied extensively for its potential as a therapeutic agent in various fields of research. One of the most promising applications of this compound is in the treatment of hypercalcemia, a condition characterized by abnormally high levels of calcium in the blood. This compound has been shown to inhibit calcium uptake in the kidneys, which can help to reduce serum calcium levels.
In addition to its potential as a therapeutic agent, this compound has also been used as a research tool to study calcium signaling pathways. It has been shown to selectively inhibit the activity of the calcium-sensing receptor (CaSR), a G protein-coupled receptor that plays a key role in calcium homeostasis. By modulating the activity of the CaSR, researchers can gain insights into the mechanisms underlying calcium signaling in various physiological processes.
Eigenschaften
IUPAC Name |
N-(1-morpholin-4-yl-1-oxobutan-2-yl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-14(15(18)16-9-11-21-12-10-16)17(22(2,19)20)13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOYJOCMXMBNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)

![ethyl 2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4763904.png)


![N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4763922.png)

![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B4763937.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763939.png)
![4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4763954.png)
![1-(2-chlorobenzyl)-4-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperazine](/img/structure/B4763967.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4763982.png)
